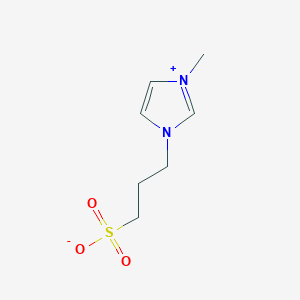
3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” contains several functional groups . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a methylthiophene group, a sulfonyl group, an ether linkage, a pyrazine ring, and a nitrile group.
Molecular Structure Analysis
The molecular formula of this compound is C13H15N3O3S2. It contains a pyrrolidine ring, a pyrazine ring, and a thiophene ring, all of which contribute to its three-dimensional structure .Scientific Research Applications
Synthesis and Chemical Reactivity
Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides as Precursors : Research has explored the use of heterocyclic fused sulfones, similar to the thiophene derivative in the query compound, as precursors to heterocyclic o-quinodimethanes. These compounds have shown potential in the synthesis of complex molecular structures through cycloaddition reactions and have applications in materials science and organic synthesis (Chaloner et al., 1992).
Synthesis of Fused Pyrazolo[1,5-a]pyrimidines : The synthesis of pyrazolo[1, 5-a]pyrimidines from compounds incorporating elements similar to the query compound demonstrates the versatility of pyrazine derivatives in creating biologically active heterocyclic compounds. These reactions are notable for their contribution to the field of medicinal chemistry, offering a framework for developing new therapeutic agents (Al-Adiwish et al., 2017).
Potential Applications in Material Science
- Zinc Azaphthalocyanines with Thiophen-2-yl, 5-Methylthiophen-2-yl and Pyridin-3-yl Peripheral Substituents : The synthesis of zinc azaphthalocyanines substituted with thiophene and pyridine derivatives highlights the application of such compounds in the development of materials with enhanced optical properties. These materials are of interest for their potential use in photodynamic therapy, solar cells, and organic electronics, demonstrating the impact of structural modifications on the physicochemical properties of macrocyclic compounds (Mørkved et al., 2009).
Chemical Properties and Reactions
- Reactions with 2-Methylthiopyrimidines : Studies on the reactions of 2-methylthiopyrimidines to synthesize new fused pyrimidines reveal the chemical behavior and potential applications of compounds related to the query chemical. These findings are significant for the design and synthesis of heterocyclic compounds with potential applications in various fields including agriculture and material science (El-Reedy et al., 1989).
properties
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-10-2-3-13(22-10)23(19,20)18-7-4-11(9-18)21-14-12(8-15)16-5-6-17-14/h2-3,5-6,11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGUTWNBZQMQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)

![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)




![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
![methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681966.png)

